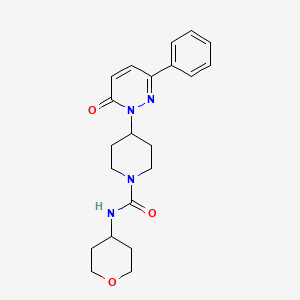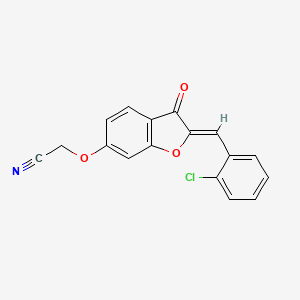![molecular formula C8H11NO B2521384 2-(1-Metil-2-oxabiciclo[2.1.1]hexan-4-il)acetonitrilo CAS No. 2287285-99-6](/img/structure/B2521384.png)
2-(1-Metil-2-oxabiciclo[2.1.1]hexan-4-il)acetonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-oxabicyclo[211]hexan-4-yl)acetonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the acetonitrile moiety
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is the Interleukin receptor-associated kinase 4 (IRAK4). IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile acts as a potent, selective, and central nervous system-penetrant IRAK4 inhibitor . The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury initiates signaling through the IRAK4 pathway. This compound can inhibit this signaling, preventing a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Biochemical Pathways
The compound affects the IRAK4 pathway, which is a part of the innate immune system. This pathway regulates the production of inflammatory cytokines and chemokines. By inhibiting IRAK4, the compound can prevent the production of these inflammatory substances, thereby reducing inflammation .
Pharmacokinetics
The compound has excellent absorption, distribution, metabolism, and excretion (ADME) properties . It is also central nervous system-penetrant, which means it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The inhibition of the IRAK4 pathway by 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile can lead to a reduction in inflammation. This can be particularly beneficial in conditions such as stroke or traumatic brain injury, where inflammation can hinder recovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [2+2] cycloaddition reaction to form the bicyclic structure.
Functional Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the bicyclic intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride: Similar bicyclic structure but with an amine group instead of a nitrile group.
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to its analogs. The nitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRLPZZQYCOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)
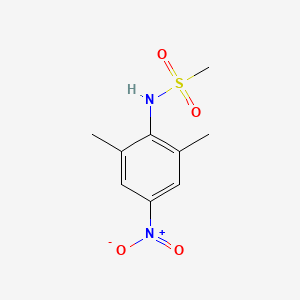
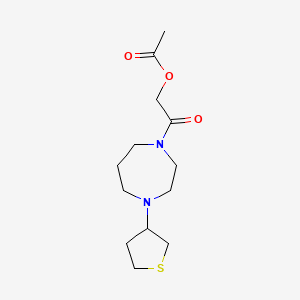

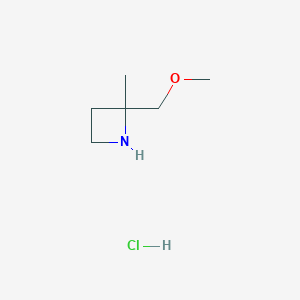
![N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2521311.png)


![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2521317.png)
